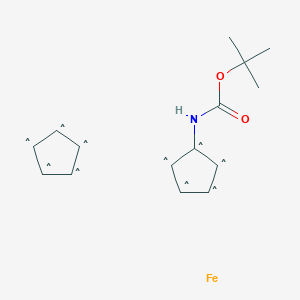

![molecular formula C11H8F3N3O2 B6361628 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006526-27-7](/img/structure/B6361628.png)

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

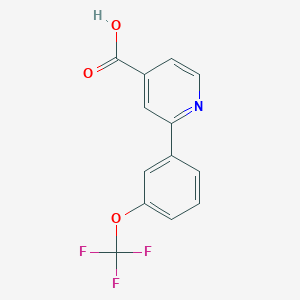

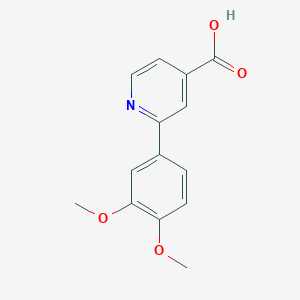

“4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a chemical compound with the empirical formula C11H8O2N3F3 and a molecular weight of 271.20 . It is a member of the pyrazole family, which are heterocyclic aromatic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazoles in general participate in a variety of reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has a wide range of applications in scientific research, including organic synthesis, drug synthesis, and material science. In the field of organic chemistry, this compound is used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In material science, this compound is used as a catalyst for the synthesis of polymers, carbon nanotubes, and nanomaterials. In addition, this compound has also been used in the synthesis of drugs, such as antiviral and antifungal agents.

Mechanism of Action

The mechanism of action of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is not well understood. However, it is believed that this compound acts as a Lewis acid, which can promote the formation of covalent bonds between molecules. This can lead to the formation of new molecules and the modification of existing molecules. Additionally, this compound can act as an electron-withdrawing agent, which can increase the reactivity of certain molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, this compound has been shown to have a number of beneficial effects, including the inhibition of the growth of certain bacteria and fungi, the inhibition of the formation of biofilms, and the inhibition of the activity of certain enzymes. In addition, this compound has been shown to have antioxidant activity, which may be beneficial in preventing the oxidation of lipids and proteins.

Advantages and Limitations for Lab Experiments

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. Additionally, this compound is soluble in a variety of solvents, which makes it easy to use in a variety of reactions. However, this compound is a strong acid, and it can cause irritation to the skin and eyes. Therefore, it is important to use protective equipment when working with this compound.

Future Directions

There are a number of potential future directions for the use of 4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new materials for use in material science, and the development of new drugs for the treatment of diseases. Additionally, this compound could be used to study the mechanism of action of existing drugs, as well as to develop new drugs for the treatment of diseases. Finally, this compound could be used to study the biochemical and physiological effects of compounds, and to develop new compounds with therapeutic potential.

Synthesis Methods

4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole can be synthesized by a variety of methods, including the nitration of pyridine, the reaction of 2-trifluoromethyl-benzaldehyde with hydrazine, and the reaction of 3-nitropyridine with ethyl trifluoromethanesulfonate. The most common method for the synthesis of this compound is the nitration of pyridine. This method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid. The reaction produces a mixture of 4-nitropyridine and this compound. The this compound can then be isolated by recrystallization and purified by chromatography.

properties

IUPAC Name |

4-nitro-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTXBDGJYJZPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B6361599.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)